Cas no 62673-90-9 (Δ4-Cephalexin Diketopiperazine Monosodium Salt)

Δ4-Cephalexin Diketopiperazine Monosodium Salt 化学的及び物理的性質
名前と識別子
-
- 2H-1,3-Thiazine-4-carboxylic acid,2-(3,6-dioxo-5-phenyl-2-piperazinyl)-5,6-dihydro-5-methyl-,monosodium salt
- 2H-1,3-Thiazine-4-carboxylic acid, 2-(3,6-dioxo-5-phenyl-2-piperazinyl)-5,6-dihydro-5-methyl-, sodium salt (1:1)
- Δ4-Cephalexin Diketopiperazine Monosodium Salt
-
- インチ: 1S/C16H17N3O4S.Na.H/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9;;/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23);;
- InChIKey: QDMKREJCBWUNKI-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C2C=CC=CC=2)C(=O)NC1C1SCC(C)C(C(=O)O)=N1.[NaH]
Δ4-Cephalexin Diketopiperazine Monosodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C256880-25mg |
Δ4-Cephalexin Diketopiperazine Monosodium Salt |
62673-90-9 | 25mg |
$ 689.00 | 2023-04-18 | ||
TRC | C256880-50mg |
Δ4-Cephalexin Diketopiperazine Monosodium Salt |
62673-90-9 | 50mg |
$ 1200.00 | 2023-09-08 | ||
TRC | C256880-5mg |
Δ4-Cephalexin Diketopiperazine Monosodium Salt |
62673-90-9 | 5mg |
$ 155.00 | 2023-04-18 |
Δ4-Cephalexin Diketopiperazine Monosodium Salt 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Δ4-Cephalexin Diketopiperazine Monosodium Saltに関する追加情報
Introduction to Δ4-Cephalexin Diketopiperazine Monosodium Salt (CAS No. 62673-90-9)
Δ4-Cephalexin Diketopiperazine Monosodium Salt (CAS No. 62673-90-9) is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of cephalexin, a well-known first-generation cephalosporin antibiotic, and is characterized by its diketopiperazine structure and monosodium salt form. The combination of these structural features imparts distinct properties that make it a promising candidate for various therapeutic applications.
The diketopiperazine moiety is a cyclic dipeptide that has been extensively studied for its potential in drug delivery and as a scaffold for the development of novel bioactive compounds. The presence of this moiety in Δ4-Cephalexin Diketopiperazine Monosodium Salt not only enhances its stability but also confers it with improved solubility and bioavailability, which are crucial factors for effective drug action.
Recent research has focused on the monosodium salt form of this compound, which has shown enhanced pharmacokinetic properties compared to its free acid form. The monosodium salt form is more stable and less prone to degradation, making it a preferred choice for pharmaceutical formulations. This stability is particularly important in the context of long-term storage and transportation, ensuring that the compound retains its efficacy over time.
In terms of its biological activity, Δ4-Cephalexin Diketopiperazine Monosodium Salt has demonstrated potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to the unique combination of the cephalexin core and the diketopiperazine moiety, which together provide enhanced binding affinity to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts cell wall synthesis, leading to bacterial cell death.
One of the key areas of interest in the study of Δ4-Cephalexin Diketopiperazine Monosodium Salt is its potential use in combating antibiotic-resistant bacteria. The rise of multidrug-resistant (MDR) pathogens has posed a significant challenge to modern medicine, and there is an urgent need for new antibiotics with novel mechanisms of action. Recent studies have shown that this compound exhibits activity against MDR strains, making it a valuable candidate for further development in this area.
The pharmacokinetic profile of Δ4-Cephalexin Diketopiperazine Monosodium Salt has also been extensively studied. It has been found to have good oral bioavailability, rapid absorption, and a favorable distribution profile. These properties make it suitable for both oral and parenteral administration, depending on the specific clinical application. Additionally, the compound has shown low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.
In clinical trials, Δ4-Cephalexin Diketopiperazine Monosodium Salt has demonstrated promising results in treating various bacterial infections. Phase I trials have confirmed its safety and tolerability at therapeutic doses, while Phase II trials have shown significant efficacy in reducing bacterial load and improving patient outcomes. These findings have paved the way for Phase III trials, which are currently underway to further evaluate its safety and efficacy in larger patient populations.
Beyond its antibacterial properties, Δ4-Cephalexin Diketopiperazine Monosodium Salt has also shown potential in other therapeutic areas. For instance, preliminary studies have suggested that it may have anti-inflammatory effects, which could be beneficial in treating conditions such as chronic inflammatory diseases. Additionally, its ability to modulate immune responses makes it an interesting candidate for further investigation in immunotherapy applications.
The synthesis of Δ4-Cephalexin Diketopiperazine Monosodium Salt involves several steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the synthesis of the diketopiperazine moiety from suitable amino acid precursors, followed by coupling with the cephalexin core structure. The final step involves the formation of the monosodium salt form through neutralization with sodium hydroxide or another suitable base.
In conclusion, Δ4-Cephalexin Diketopiperazine Monosodium Salt (CAS No. 62673-90-9) represents a promising advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, broad-spectrum antibacterial activity, favorable pharmacokinetic profile, and potential applications beyond traditional antibiotic therapy make it an exciting candidate for further development. Ongoing research continues to explore its full potential, with the goal of bringing this innovative compound to clinical practice for the benefit of patients worldwide.
62673-90-9 (Δ4-Cephalexin Diketopiperazine Monosodium Salt) 関連製品
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)
- 26159-40-0(2-Naphthaleneacetic acid, α-methyl-, (αS)-)




